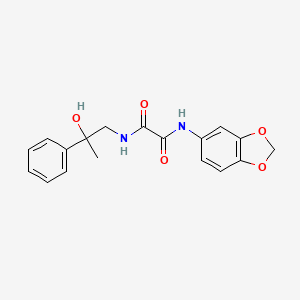

N-(2H-1,3-benzodioxol-5-yl)-N'-(2-hydroxy-2-phenylpropyl)ethanediamide

Description

Properties

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-2-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-18(23,12-5-3-2-4-6-12)10-19-16(21)17(22)20-13-7-8-14-15(9-13)25-11-24-14/h2-9,23H,10-11H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPYVZJMABVVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-(2-hydroxy-2-phenylpropyl)ethanediamide typically involves the following steps:

Formation of Benzo[d][1,3]dioxol-5-ylmethanol: This intermediate can be synthesized by reacting benzo[d][1,3]dioxole with formaldehyde in the presence of a base.

Oxalamide Formation: The benzo[d][1,3]dioxol-5-ylmethanol is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative.

Final Coupling: The oxalyl chloride derivative is coupled with 2-hydroxy-2-phenylpropylamine under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions to form quinones.

Reduction: The oxalamide linkage can be reduced to form the corresponding amine derivatives.

Substitution: The aromatic ring in the benzo[d][1,3]dioxole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Formation of benzoquinones.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal catalysis.

Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.

Biological Probes: It can be used as a fluorescent probe due to the benzo[d][1,3]dioxole moiety.

Industry:

Polymer Additives: Used to improve the properties of industrial polymers.

Coatings: Can be used in the formulation of advanced coatings with enhanced durability.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-(2-hydroxy-2-phenylpropyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the oxalamide linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Quinolinyl Oxamide Derivative (QOD)

- Structure: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) .

- Comparison: The hydroxy-phenylpropyl group in the target compound is replaced with a tetrahydroquinolinyl-ethyl chain in QOD. Both compounds share the benzodioxolyl group, suggesting a conserved role in substrate recognition.

Indole Carboxamide Derivative (ICD)

- Structure: N-{3-[(Biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide (ICD) .

- Comparison :

- ICD replaces the ethanediamide backbone with a carboxamide linker and incorporates an indole heterocycle.

- The indole group in ICD provides π-π stacking capabilities, differing from the benzodioxole’s electron-rich aromatic system.

- ICD’s biphenyl carbonyl group may confer greater metabolic stability compared to the hydroxy-phenylpropyl substituent .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Research Findings and Implications

- Falcipain-2 Inhibition: Molecular dynamics simulations suggest that the target compound’s ethanediamide chain aligns with the catalytic cleft of falcipain-2, while the benzodioxolyl group occupies a hydrophobic subpocket .

- Structure-Activity Relationship (SAR): The benzodioxole ring appears critical for activity across analogues, as its removal drastically reduces potency . Modifications to the N’-alkyl chain (e.g., hydroxy vs. tetrahydroquinoline) allow fine-tuning of selectivity and bioavailability.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N'-(2-hydroxy-2-phenylpropyl)ethanediamide is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a unique molecular structure characterized by the presence of a benzo[d][1,3]dioxole moiety, a hydroxy-phenyl group, and an oxalamide linkage . The synthesis typically involves several steps:

- Preparation of Benzo[d][1,3]dioxol-5-ylmethanol : This serves as the starting material.

- Formation of Acyl Chloride : Reaction with oxalyl chloride yields the corresponding acyl chloride.

- Final Reaction : The acyl chloride is then reacted with 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethylamine under controlled conditions to produce the final product.

This multi-step synthesis highlights the compound's complexity and potential for varied applications in research and industry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may:

- Inhibit Enzymes : The compound may act as an enzyme inhibitor, potentially affecting metabolic pathways.

- Modulate Receptor Activity : It could interact with various receptors, leading to altered signaling pathways that affect cellular responses.

Further research is necessary to elucidate the exact mechanisms involved in its biological effects.

3. Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Anticancer Properties

A notable study explored the anticancer potential of this compound. The results indicated:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Significant inhibition of cell proliferation |

| A549 (Lung Cancer) | 20 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest at G1 phase |

These findings suggest that the compound exhibits selective cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Neuroprotective Effects

Another study assessed its neuroprotective effects in models of oxidative stress. The compound demonstrated:

- Reduction in reactive oxygen species (ROS) levels.

- Preservation of mitochondrial function.

These results indicate potential applications in treating neurodegenerative diseases.

4. Conclusion

This compound is a promising compound with diverse biological activities, particularly in anticancer and neuroprotective applications. Ongoing research is crucial to fully understand its mechanisms and therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-N'-(2-hydroxy-2-phenylpropyl)ethanediamide, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzodioxole derivatives (e.g., benzo[d][1,3]dioxol-5-ylmethanol) and oxalyl chloride to form acyl intermediates, followed by coupling with hydroxy-phenylpropylamine derivatives. Key steps include:

- Step 1 : Activation of carboxylic acids using coupling agents like EDC/HOBt in DMF or DMSO .

- Step 2 : Temperature-controlled amide bond formation (0–25°C) to minimize side reactions .

- Step 3 : Purification via column chromatography or recrystallization (methanol/water) to achieve >95% purity .

Yield optimization requires inert atmospheres (N₂/Ar) and real-time monitoring via TLC/HPLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to verify benzodioxole aromatic protons (δ 6.7–7.1 ppm), hydroxypropyl CH₂ groups (δ 3.5–4.2 ppm), and amide carbonyl signals (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., C₂₂H₂₄N₂O₆: [M+H]⁺ = 413.16) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) .

Q. What solubility and stability challenges are associated with this compound, and how can they be addressed?

- Methodological Answer :

- Solubility : Limited aqueous solubility due to aromatic/amide groups. Use DMSO or DMF for in vitro assays; for in vivo studies, employ cyclodextrin-based formulations .

- Stability : Susceptible to hydrolysis in acidic/basic conditions. Store at -20°C in anhydrous solvents (e.g., acetonitrile) under inert gas .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Standardization : Use uniform assay conditions (e.g., cell lines, incubation time, solvent controls) to minimize variability .

- Metabolic Stability Testing : Evaluate cytochrome P450 interactions via liver microsome assays to identify confounding metabolism .

- Structural Analog Comparison : Benchmark against similar benzodioxole-amides (e.g., N'-(3-chloro-4-methylphenyl) analogs) to isolate structure-activity relationships .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes/receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like serotonin receptors or COX-2, leveraging the benzodioxole moiety’s π-π stacking potential .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and identify key residues (e.g., hydrogen bonds with hydroxypropyl groups) .

- QSAR Analysis : Corrogate substituent effects (e.g., methoxy vs. methyl groups) on activity using datasets from PubChem or ChEMBL .

Q. What experimental designs are critical for elucidating the mechanism of action in neurological or anticancer contexts?

- Methodological Answer :

- In Vitro :

- Kinase Inhibition Assays : Screen against a panel of 100+ kinases (e.g., EGFR, MAPK) using ADP-Glo™ kits .

- Apoptosis Pathways : Flow cytometry (Annexin V/PI staining) and Western blot (Bcl-2, caspase-3) in cancer cell lines .

- In Vivo :

- Mouse Models : Dose at 50 mg/kg (oral/IP) in xenograft models; monitor cognitive/behavioral endpoints via Morris water maze or open-field tests .

- PET Imaging : Radiolabel with ¹¹C/¹⁸F to track brain permeability and target engagement .

Q. How can researchers mitigate synthetic byproducts (e.g., diastereomers or oxidized derivatives)?

- Methodological Answer :

- Chiral HPLC : Resolve enantiomers using Chiralpak® columns (hexane/isopropanol) if hydroxypropyl stereochemistry is ambiguous .

- Oxidative Byproduct Control : Add antioxidants (e.g., BHT) during synthesis and storage; monitor via LC-MS for [M+16] peaks (indicative of hydroxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.